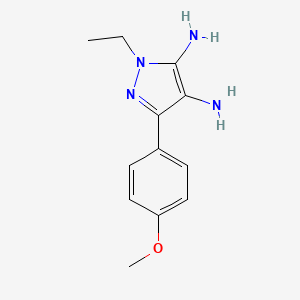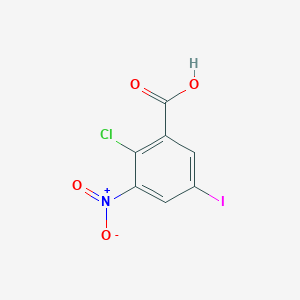
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, a methoxyphenyl group at position 3, and amino groups at positions 4 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, resulting in high yields of the desired product . Another approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green catalysts, such as vitamin B1, can be advantageous for industrial applications due to their favorable catalytic activity and reusability .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for metal ion detection.
Medicine: Investigated for its potential as an antidepressant, antihypertensive, and anti-inflammatory agent.
Industry: Used as a fluorescent whitening agent in the textile industry.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its potential antidepressant activity may involve the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the methoxyphenyl group.
1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Contains a carboxylic acid ester group instead of amino groups.
Propiedades
Número CAS |
184173-00-0 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-ethyl-5-(4-methoxyphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C12H16N4O/c1-3-16-12(14)10(13)11(15-16)8-4-6-9(17-2)7-5-8/h4-7H,3,13-14H2,1-2H3 |
Clave InChI |
LRFYRWUMJLXTJH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C2=CC=C(C=C2)OC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)






![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

